molecular formula C18H23NO6 B192361 Seneciphylline N-oxide CAS No. 38710-26-8

Seneciphylline N-oxide

Cat. No. B192361
CAS RN: 38710-26-8
M. Wt: 349.4 g/mol
InChI Key: COHUFMBRBUPZPA-HPHFTHPTSA-N
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Description

Seneciphylline N-oxide is a dehydrogenation product of Senecionine N-oxide . It is a natural compound isolated from root cultures of Senecio erucifolius (Asteraceae) . It is also found in the extracts of Adenostyles alliariae, a plant native to the western Alps . It is highly toxic to mammals and is a suspected mutagen .


Synthesis Analysis

Seneciphylline N-oxide is a pyrrolizidine alkaloid obtained from Emilia sonchifolia and is the dehydrogenation product of Senecionine N-oxide . It is also a model system and a quinone that has been shown to be regulated in transcriptional regulation and protein synthesis .


Molecular Structure Analysis

Seneciphylline N-oxide has a molecular formula of C18H23NO6 . Its average mass is 349.378 Da and its monoisotopic mass is 349.152527 Da .


Chemical Reactions Analysis

Seneciphylline N-oxide is a pyrrolizidine alkaloid that undergoes biotransformation to metabolites hydrogenated at both the necine base and the necic acid moiety . This metabolism can be considered a detoxification step, as saturated necine base structures are known as the platyphylline type, which is regarded as less or nontoxic .


Physical And Chemical Properties Analysis

Seneciphylline N-oxide has a molar mass of 349.38 g/mol . It has 7 H bond acceptors and 1 H bond donor . It has a polar surface area of 90 Ų . Its ACD/LogP is -0.98 .

Scientific Research Applications

Seneciphylline N-oxide is a type of pyrrolizidine alkaloid . Pyrrolizidine alkaloids are secondary metabolites produced by certain plants, bacteria, and fungi . They are known for their toxicity and can cause significant health issues if ingested by humans or animals .

  • Scientific Field : Food and Beverage Testing
  • Summary of Application : Seneciphylline N-oxide is used as a reference substance in food and beverage testing . It’s particularly important in the analysis of pyrrolizidine alkaloids, toxic compounds that can contaminate food and feed .
  • Methods of Application : The compound is often analyzed using techniques like liquid chromatography-mass spectrometry (LC–MS/MS) . In one study, milk samples were extracted using liquid–liquid extraction with aqueous formic acid and n-hexane, followed by a cation-exchange solid-phase extraction for purification .
  • Results or Outcomes : The analysis helps ensure food safety by detecting the presence of toxic pyrrolizidine alkaloids . In one study, a sensitive analytical approach was developed for the simultaneous detection and quantification of a broad range of pyrrolizidine alkaloids .

Safety And Hazards

Seneciphylline N-oxide is classified as Acute toxicity, Oral (Category 2), Acute toxicity, Inhalation (Category 2), and Acute toxicity, Dermal (Category 2) . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

(1R,4E,7R,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,14-15,22H,2,6-10H2,1,3H3/b12-4+/t14-,15-,18-,19?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHUFMBRBUPZPA-HPHFTHPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(=C)C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\CC(=C)[C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016605
Record name Seneciphylline N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Seneciphylline N-oxide

CAS RN

38710-26-8
Record name Seneciphylline N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038710268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Seneciphylline N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 38710-26-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
316
Citations
F Long, J Ji, X Wang, L Wang… - Biomedical …, 2021 - Wiley Online Library
… Most seneciphylline N-oxide was distributed in blood with a Vd value of 2.17–2.51 L/kg. The elimination of seneciphylline N-oxide from blood was slower than that of seneciphylline with …
X Qi, B Wu, Y Cheng, H Qu - … to the Rapid Dissemination of Up …, 2009 - Wiley Online Library
… -N-oxide, confirmed the structures of seneciphylline N-oxide and E-seneciphylline N-oxide. … progressively convert into its dehydrogenated product seneciphylline N-oxide.19, 24 The …
H Sander, T Hartmann - Plant cell, tissue and organ culture, 1989 - Springer
… , was compensated by an increase of radioactivity in seneciphylline N-oxide, indicating a transformation of senecionine N-oxide to seneciphylline N-oxide. With [14C]arginine as a tracer …
Number of citations: 62 link.springer.com
HS Ramsdell, DR Buhler - Toxicology letters, 1987 - Elsevier
… However, preincubation of microsomes for 1 h at 37C significantly decreased the rates of formation of both DHP and seneciphylline N-oxide to 37% and 47% of control values, …
Number of citations: 10 www.sciencedirect.com
M Yang, J Ruan, H Gao, N Li, J Ma, J Xue, Y Ye… - Archives of …, 2017 - Springer
… , senecionine, seneciphylline N-oxide, and senecionine N-… N-oxides, namely seneciphylline N-oxide and senecionine N-… N-oxide) or H18 (seneciphylline N-oxide). In the restfive herbal …
Number of citations: 82 link.springer.com
T Hartmann, G Toppel - Phytochemistry, 1987 - Elsevier
Root cultures of Senecio vulgaris synthesize pyrrolizidine alkaloids which are accumulated in the form of their N-oxides. The cultures incorporate biosynthetic precursors, such as …
Number of citations: 213 www.sciencedirect.com
SM Colegate, DR Gardner, W Resager… - Intnl. J. Poisonous …, 2015 - ars.usda.gov
… HPLC-esi(+)MS base ion chromatograms of the reactions of riddelliine-N-oxide (RNO) with methanol (MeOH) (A) and ethanol (EtOH) (B); and of seneciphylline-N-oxide (SphNO) with …
Number of citations: 2 www.ars.usda.gov
G Hösch, H Wiedenfeld, T Dingermann… - Phytochemical …, 1996 - Wiley Online Library
… of seneciphylline, seneciphylline-N-oxide, senecionine, and … , 0.1-0.025 mg/mL, seneciphylline-N-oxide 0.2 1-0.052 mg/mL, … using seneciphylline and seneciphylline-N-oxide as …
ST Lee, TK Schoch, BL Stegelmeier… - Journal of agricultural …, 2001 - ACS Publications
… Monocrotaline N-oxide (13), retrorsine N-oxide (6), riddelliine N-oxide (2), and seneciphylline N-oxide (4) were synthesized by treatment of a solution of the alkaloid in chloroform/…
Number of citations: 35 pubs.acs.org
T Hartmann, L Witte, A Ehmke, C Theuring… - Phytochemistry, 1997 - Elsevier
… The adult leaf beetle sequesters in its defensive secretion seneciphylline N-oxide, a PA derived from its host plant Adenostyles alliariae (Asteraceae) [ 121. Subsequent studies were …
Number of citations: 67 www.sciencedirect.com

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